Oleyl alcohol

Description

Background and Significance of Oleyl Alcohol in Scientific Inquiry

The significance of this compound in scientific inquiry stems from its unique amphiphilic nature, possessing both a hydrophobic hydrocarbon chain and a hydrophilic hydroxyl group. This dual character makes it valuable in various research areas, particularly those involving interfaces and biological systems. It is widely investigated for its properties as a nonionic surfactant, emulsifier, emollient, and thickener. wikipedia.orgatamanchemicals.com

In academic research, this compound is explored for its role in:

Drug Delivery Systems: this compound has been investigated as a carrier and penetration enhancer for delivering medications, including through the skin and mucous membranes, such as the lungs. wikipedia.orgfishersci.fiatamanchemicals.commpbio.com Studies have explored its use in formulations like transethosomes to improve the delivery and efficacy of therapeutic agents, such as 8-methoxypsoralen for vitiligo treatment. nih.gov

Biomaterials Research: It is utilized in the development of novel materials, such as self-lubricating silicone elastomers, where it can be a byproduct of the curing reaction and its release characteristics are studied for applications in medical devices. psu.edu

Organic Synthesis: this compound serves as a precursor for the synthesis of various derivatives, including sulfuric ester derivatives used in detergents and wetting agents, highlighting its importance in fine chemical production. fishersci.fiatamanchemicals.commpbio.com

Biocompatibility Studies: Its interactions with biological systems, including potential antimicrobial properties and roles in the physiology of organisms, are subjects of ongoing research. solubilityofthings.com

Solubility Enhancement: Research focuses on improving the aqueous solubility of hydrophobic compounds by complexing them with agents like amphiphilic polyvinylalcohol derivatives, with this compound serving as a model hydrophobic substance. tandfonline.com

Its presence in natural sources like fish oil and olive oil also contributes to its relevance in studies concerning natural products and their derivatives. wikipedia.orgatamanchemicals.comthegoodscentscompany.comresearchandmarkets.com

Historical Context of this compound Research and Discovery

The commercial availability of fatty alcohols, including this compound, dates back to the early 1900s. wikipedia.org Initially, these compounds were obtained through the reduction of wax esters using sodium via the Bouveault–Blanc reduction process. wikipedia.orgwikipedia.orgorgsyn.org This method, reported by Louis Bouveault in 1904 and later refined, was crucial as it allowed for the reduction of esters without affecting carbon-carbon double bonds. wikipedia.orgorgsyn.org

Significant advancements in the production of fatty alcohols occurred in the 1930s with the commercialization of catalytic hydrogenation, which enabled the conversion of fatty acid esters, such as those derived from tallow, into alcohols. wikipedia.org The post-World War II era saw petrochemicals emerge as a major source for chemical production. The discovery of ethylene (B1197577) polymerization by Karl Ziegler in the 1940s and 1950s paved the way for the synthesis of fatty alcohols from petrochemical feedstocks, complementing the production from natural sources. wikipedia.org

Early research on this compound also included investigations into its physical and chemical properties and methods for its purification. Procedures for preparing this compound through the reduction of ethyl oleate (B1233923) using sodium and various alcohols were documented, along with methods for crystallizing and distilling the product to achieve higher purity. orgsyn.org The study of its interactions with other substances and its potential applications in various industries, including textiles and printing inks, also has historical roots. fishersci.fimpbio.com

Scope and Objectives of the Research Outline

This research outline aims to provide a focused overview of this compound within the context of academic research. The scope is strictly limited to exploring its chemical background, significance in scientific inquiry across various disciplines, and the historical trajectory of its research and discovery.

The primary objectives are to:

Detail the fundamental chemical structure and properties of this compound relevant to scientific investigation.

Highlight the diverse areas of academic research where this compound plays a significant role, supported by findings from relevant studies.

Trace the historical development of methods for producing and studying this compound, from early reduction techniques to modern approaches.

Present key data and research findings related to this compound's behavior and applications in a structured format.

This outline specifically excludes discussions related to dosage and administration information, as well as safety and adverse effect profiles, focusing solely on the compound's scientific characteristics and research applications.

Data Table: Properties of this compound

| Property | Value | Source |

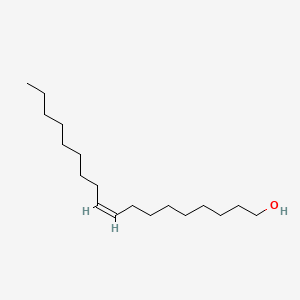

| Molecular Formula | C₁₈H₃₆O | wikipedia.orgfishersci.fi |

| Molar Mass | 268.485 g/mol | mpbio.com |

| IUPAC Name | (Z)-Octadec-9-en-1-ol | wikipedia.orgfishersci.finih.gov |

| Other Names | cis-9-Octadecen-1-ol, Ocenol, Oleic alcohol, etc. | wikipedia.orgmpbio.comnih.gov |

| CAS Number | 143-28-2 | wikipedia.orgfishersci.fimpbio.com |

| PubChem CID | 5284499 | wikipedia.orgfishersci.finih.govuni.lu |

| Appearance | Colorless oily liquid (pure), Oily liquid, usually pale yellow (commercial) | wikipedia.orgnih.gov |

| Melting Point | 13 to 19 °C | wikipedia.orgnih.gov |

| Boiling Point | 330 to 360 °C (at 760 mmHg, estimated or distilling range) | wikipedia.orgthegoodscentscompany.comnih.gov |

| Density | 0.845-0.855 g/cm³ (at 25 °C), 0.8489 at 20 °C/4 °C | wikipedia.orgnih.gov |

| Solubility in Water | Insoluble / Insol in water / Very low (0.30 μg/ml) | wikipedia.orgtandfonline.comnih.govfishersci.ca |

| Solubility in Other Solvents | Soluble in alcohol, ether; Slightly miscible with carbon tetrachloride | nih.govfishersci.ca |

Detailed Research Findings:

Drug Delivery: Studies have shown that this compound can enhance the retention of certain drugs, like diclofenac (B195802) (DIC-DEA), in the skin when used in topical formulations, compared to related compounds like oleic acid. nih.gov Optimized formulations utilizing this compound, such as transethosomes containing 8-methoxypsoralen, have demonstrated high entrapment efficiency (83.87 ± 4.1%) and drug loading (105.0 ± 0.2%), along with small vesicular size (265.0 ± 2.9 nm) and high deformability, leading to enhanced skin permeation in ex vivo studies. nih.gov

Biomaterials: Research on self-lubricating silicone elastomers found that this compound, produced as a byproduct, is highly soluble in the silicone elastomer (saturation solubility of 9.3 mg/mL). psu.edu The release of this compound from these materials was observed to follow an anomalous transport mechanism, deviating from simple diffusion. psu.edu

Biotechnology: In fermentation processes, this compound has been investigated for its extractive capacity. Studies using Klebsiella pneumoniae fermentation for 2,3-butanediol (B46004) production showed that the addition of this compound as an extraction solvent increased 2,3-butanediol production by 28.5%, from 17.9 g/L to 23.01 g/L, without inhibiting the growth of the organism. ijcce.ac.ir

Solubility Enhancement: Complexation of this compound with amphiphilic polyvinylalcohol derivatives has been shown to significantly increase its aqueous solubility. For instance, in the presence of a 3:1 polymer:fatty alcohol complex solubilized at 1.0 mg/mL, the solubility of this compound increased from its intrinsic aqueous solubility of 0.30 μg/mL to 0.25 mg/mL. tandfonline.com This enhanced solubility also correlated with increased cytotoxicity of the complexed this compound towards tumor cells in in vitro studies. tandfonline.com

Chemical Synthesis: A highly efficient, non-catalytic, and solvent-free approach for synthesizing chlorogenic acid this compound ester (CGOA) has been developed, utilizing this compound. mdpi.com Optimal reaction conditions, including a molar ratio of CGA to this compound of 1:20 at 200 °C for 3 hours with stirring, resulted in a CGA conversion of 93.59%. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSTYHKOOCGGFT-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022010 | |

| Record name | cis-Oleyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline], Liquid, Colourless to light yellow liquid; Fatty aroma with animal undertones | |

| Record name | 9-Octadecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-9-Octadecenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C), BP: 205 to 210 °C at 15 mm Hg, 207.00 °C. @ 13.00 mm Hg | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insol in water; sol in alcohol, ether, Slightly soluble in carbon tetrachloride, Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol) | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-9-Octadecenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8489 at 20 °C/4 °C, 0.842-0.854 (20°) | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-9-Octadecenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000093 [mmHg], VP: 13 mm Hg at 207 °C, VP: 8 mm Hg at 195 °C, VP: 760 mm Hg at 333-335 °C | |

| Record name | Oleyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Linoleyl, myristyl and cetyl alcohols. | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, usually pale yellow, Clear, viscous liquid at room temperature | |

CAS No. |

143-28-2, 593-47-5 | |

| Record name | Oleyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Oleyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-octadec-9-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-octadecenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172F2WN8DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13-19 °C, Melting point: 6-7 °C, 6.5 °C | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Methodologies of Oleyl Alcohol

Established Synthetic Pathways for Oleyl Alcohol

Traditional methods for the production of this compound have been well-established in the chemical industry, primarily relying on the reduction of oleic acid and its esters. These pathways, while effective, often involve harsh reaction conditions.

Bouveault–Blanc Reduction of Oleic Acid Esters

The Bouveault–Blanc reduction is a classic organic reaction that utilizes sodium metal in the presence of an absolute alcohol, typically ethanol (B145695), to reduce esters to their corresponding primary alcohols. This method was first reported in 1903 and has been historically significant for the synthesis of fatty alcohols, including this compound from esters of oleic acid, such as ethyl oleate (B1233923) and n-butyl oleate.

The reaction proceeds through a single electron transfer from the sodium metal to the carbonyl group of the ester, followed by protonation by the alcohol solvent. This process is repeated, leading to the formation of the primary alcohol. A key advantage of this method is its cost-effectiveness compared to other reduction techniques, making it a viable option for industrial-scale production. However, the Bouveault–Blanc reduction requires vigorous reaction conditions and carries a significant risk of fire due to the use of metallic sodium.

Catalytic Hydrogenation of Oleic Acid Esters and Triolein

Catalytic hydrogenation is a widely employed industrial method for the synthesis of this compound from oleic acid esters and triolein, the triglyceride of oleic acid. This process involves the reaction of the starting material with hydrogen gas under pressure and at elevated temperatures in the presence of a metal catalyst.

A variety of catalysts have been investigated for this process, with the goal of selectively reducing the carboxyl or ester group while preserving the carbon-carbon double bond in the oleyl moiety. Common catalysts include copper-chromite and zinc-containing mixed catalysts. For instance, the hydrogenation of fatty acid methyl esters to fatty alcohols is typically carried out at temperatures between 250-350°C and hydrogen pressures of 200 to 275 bar. The choice of catalyst and reaction conditions is crucial to prevent the hydrogenation of the double bond, which would lead to the formation of the saturated stearyl alcohol. Research has also explored the use of bimetallic catalysts, such as Ru-Sn and Co-Sn systems, to enhance selectivity towards the desired unsaturated alcohol.

Non-Catalytic Reduction of Fatty Acid Methyl Esters (e.g., Methyl Oleate)

An alternative approach to the synthesis of fatty alcohols that circumvents the need for high-pressure hydrogen gas is the non-catalytic reduction of fatty acid methyl esters (FAMEs), such as methyl oleate. This method employs a metal hydride, like sodium borohydride (B1222165) (NaBH₄), as the reducing agent in the presence of a proton donor, such as methanol (B129727).

This process offers a milder and potentially safer route to this compound. In this reaction, sodium borohydride serves as a hydride (H⁻) donor, while methanol provides a proton (H⁺). The reaction can be carried out under ambient pressure and at moderate temperatures. Research has shown that using alumina-supported sodium borohydride can enhance the stability of the reducing agent and facilitate product recovery. A notable advantage of this method is its high selectivity; the ester group is reduced to an alcohol while the carbon-carbon double bond in the methyl oleate remains intact, yielding this compound with high purity. Studies have reported that with this technique, it is possible to achieve 100% selectivity towards fatty alcohols. mdpi.com

Advanced and Green Chemistry Approaches in this compound Synthesis

In response to the growing demand for sustainable chemical manufacturing, recent research has focused on developing advanced and environmentally benign methods for this compound synthesis. These approaches aim to improve selectivity, reduce energy consumption, and utilize renewable resources.

Selective Reduction Techniques for this compound

The selective reduction of the carboxylic acid or ester group in the presence of a carbon-carbon double bond is a key challenge in the synthesis of this compound. Advanced catalytic systems are being developed to address this, falling under the umbrella of green chemistry.

One promising area of research is catalytic transfer hydrogenation (CTH). This technique uses a hydrogen donor molecule, such as isopropanol, in place of high-pressure hydrogen gas, making the process inherently safer and more sustainable. Recent studies have demonstrated the use of earth-abundant metal catalysts, like cobalt, for the CTH of oleic acid. By carefully controlling the catalyst's surface composition, high conversion and selectivity to octadecanol (the saturated counterpart of this compound) have been achieved under mild conditions (200°C, 4 hours). rsc.org While this particular study focused on the saturated alcohol, the principles of CTH are being actively explored for the selective production of unsaturated alcohols like this compound.

Another advanced approach involves the use of bimetallic nanocatalysts. For example, a Rhodium-Tin-Boron catalyst supported on alumina (B75360) (Rh-Sn-B/Al₂O₃) has been shown to be effective for the selective hydrogenation of oleic acid to this compound. rsc.org The addition of tin to the rhodium catalyst modifies its electronic properties, which in turn enhances the selectivity towards the reduction of the carboxylic acid group over the double bond. Optimal conditions for this catalyst system were found to be 290°C and 2 MPa, resulting in an 82-83% yield of this compound. rsc.org

| Catalyst System | Starting Material | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Co-350 (Cobalt-based) | Oleic Acid | 200°C, 4 hours (Catalytic Transfer Hydrogenation) | 100% oleic acid conversion with 91.9% octadecanol selectivity. Demonstrates the potential of CTH with earth-abundant metals. | rsc.org |

| Rh(1 wt%)-Sn(4 wt%)-B/Al₂O₃ | Oleic Acid | 290°C, 2 MPa | Achieved a yield of 82-83% of this compound, showcasing high selectivity for the carboxylic acid group reduction. | rsc.org |

Enzymatic Synthesis and Biocatalysis for this compound Derivatives (e.g., Oleyl Oleate)

Enzymatic synthesis and biocatalysis represent a cornerstone of green chemistry, offering highly selective and environmentally friendly routes to chemical production. In the context of this compound, these methods are particularly valuable for the synthesis of its derivatives, such as the wax ester oleyl oleate.

The enzymatic synthesis of oleyl oleate is typically achieved through the esterification of oleic acid with this compound, catalyzed by lipases. Lipases are enzymes that, in aqueous environments, hydrolyze fats, but in non-aqueous or micro-aqueous media, they can catalyze the reverse reaction of ester synthesis. This approach avoids the use of harsh chemicals and high temperatures, operating under mild and sustainable conditions.

A variety of lipases have been investigated for this purpose, with immobilized enzymes being particularly favored for their stability and reusability. For example, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been extensively studied for the synthesis of oleyl oleate in a solvent-free system. tandfonline.com Research has focused on optimizing reaction parameters such as the molar ratio of substrates, enzyme concentration, temperature, and reaction time to maximize the yield of the desired ester. One study found optimal conditions to be a 1:1 molar ratio of oleic acid to this compound, 7% (w/w) enzyme quantity, a temperature of 51°C, and a reaction time of 75 minutes, achieving a high concentration of oleyl oleate. tandfonline.com

Another study compared the efficacy of 14 different lipases for oleyl oleate synthesis and found that a lipase from Candida sp. 1619 exhibited the highest activity. nih.gov By immobilizing this lipase on celite and optimizing the reaction conditions, a final esterification rate of 99% was achieved through dehydration. nih.gov

| Enzyme (Lipase) | Reaction Type | Key Optimized Conditions | Achieved Yield/Conversion | Reference |

|---|---|---|---|---|

| Novozym 435 (immobilized Candida antarctica) | Esterification in a solvent-free system | Molar ratio (acid:alcohol) 1:1, 7% (w/w) enzyme, 51°C, 75 min | High concentration of oleyl oleate (734 g/L) | tandfonline.com |

| Lipase from Candida sp. 1619 (immobilized) | Esterification | Optimum temperature 30°C, optimum pH 6.0, with dehydration | 99% final esterification rate | nih.gov |

| Immobilised lipase from Candida antarctica | Esterification | Reaction time 5 min, temperature 40-50°C, molar ratio (alcohol:acid) 2:1 | >95% liquid wax esters produced | researchgate.net |

Microbial and Algal Production Routes for this compound

The production of fatty alcohols, including this compound, through microbial and algal pathways presents a promising and more environmentally sustainable alternative to traditional chemical synthesis. researchgate.netnih.gov These biological routes leverage the natural metabolic processes of microorganisms to convert renewable feedstocks into valuable oleochemicals. researchgate.netnih.gov

Microbial production relies on the use of heterologous enzymes, specifically fatty acyl-CoA reductases, which can reduce different acyl-CoA molecules into their corresponding primary alcohols. researchgate.net Oleaginous yeasts are considered particularly effective hosts for producing fatty acid-derived chemicals due to their natural ability to accumulate high levels of lipids, which serve as precursors. researchgate.net For instance, the yeast Rhodosporidium toruloides has been identified as a strong candidate, capable of producing significant amounts of lipids from various renewable raw materials. researchgate.net Metabolic engineering strategies in organisms like Saccharomyces cerevisiae and Escherichia coli have also demonstrated the potential for fatty alcohol production, with reported yields reaching up to 1.9 g/L. researchgate.net

In a similar vein, algae and certain marine bacteria naturally produce fatty alcohols, where they function as energy reserves. nih.gov The interactions within microalgae-bacteria consortia can be harnessed to improve the efficiency of producing algal biomass and associated valuable compounds. mdpi.com For example, bacteria can supply essential nutrients like vitamin B12 and iron (via siderophores) that promote microalgal growth, which in turn can lead to enhanced lipid production, the necessary precursor for this compound. mdpi.com While traditional methods for obtaining this compound involve the hydrogenation of oleic acid esters from sources like fish oil, olive oil, or palm oil, microbial fermentation is emerging as a viable pathway to overcome the environmental and economic challenges associated with conventional methods. nih.govgoogle.com

Derivatization of this compound for Enhanced Functionality

This compound's molecular structure, featuring a hydroxyl group and a C=C double bond, makes it an ideal precursor for synthesizing a variety of derivatives with tailored properties. doaj.org These derivatization processes are crucial for creating specialized surfactants and esters for diverse applications.

Synthesis of Sulfuric Ester Derivatives

Sulfuric ester derivatives of this compound are valuable as detergents and wetting agents. A key example is the synthesis of this compound sulfonate (OAS), a type of branched-chain anionic surfactant. This process involves the sulfonation of the C=C bond in this compound using sodium hydrogensulfite. doaj.org The resulting product, OAS, demonstrates significant surface activity, effectively reducing the surface tension of water. doaj.org Research has shown that this derivative possesses good wettability and excellent emulsification properties, making it potentially useful for industrial hard-surface cleaning applications. doaj.org

Table 1: Surface Properties of this compound Sulfonate (OAS)

| Property | Value | Reference |

|---|---|---|

| Critical Micelle Concentration (CMC) | 4.17 x 10⁻³ mol/L | doaj.org |

| Surface Tension at CMC (γCMC) | 33.99 mN/m | doaj.org |

| Wetting Ability (Contact Angle on Parafilm) | 61.7° | doaj.org |

Esterification for Novel Compounds (e.g., Chlorogenic Acid this compound Ester)

Esterification is a key method for modifying this compound to create novel compounds with enhanced properties, such as improved hydrophobicity. A notable example is the synthesis of Chlorogenic Acid this compound Ester (CGOA) from chlorogenic acid (CGA), a natural polyphenolic compound. nih.gov The poor solubility of CGA in hydrophobic media limits its use in certain industries, a problem that is overcome by its esterification with this compound. nih.gov

A highly efficient, solvent-free, and non-catalytic method has been developed for this synthesis. The process involves reacting CGA and this compound at elevated temperatures under a vacuum. mdpi.com Key factors influencing the reaction's success are the reaction temperature and duration. mdpi.com Optimal conditions have been identified to achieve a high conversion rate of CGA into the more lipophilic CGOA. nih.govmdpi.com

Table 2: Optimal Conditions for CGOA Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 200 °C | nih.govmdpi.com |

| Reaction Time | 3 hours | nih.govmdpi.com |

| Molar Ratio (CGA to this compound) | 1:20 | nih.govmdpi.com |

| Stirring Rate | 200 rpm | nih.govmdpi.com |

| Resulting CGA Conversion | 93.59% | nih.govmdpi.com |

This method provides a simple and effective strategy for preparing CGOA, which can then be purified to over 98% for use in food, drug, and cosmetic applications. nih.govmdpi.com

Epoxidation of this compound

The double bond in this compound allows for epoxidation, a reaction that introduces an epoxide ring into the molecule. This transformation is typically achieved by reacting the unsaturated fatty alcohol with aqueous solutions of hydrogen peroxide and formic acid. google.com This reaction creates in-situ performic acid, which acts as the epoxidizing agent. The process is conducted in the absence of catalysts at temperatures between 40-70°C. google.com To minimize by-products, the epoxidation is carried out in the presence of a buffer. google.com The resulting epoxidized fatty alcohols are versatile intermediates for further chemical synthesis. google.com

Development of this compound-Based Extended Surfactants

Extended surfactants are a unique class of molecules that contain an intermediate polarity group, such as polypropylene (B1209903) oxide (PO) or polyethylene (B3416737) oxide (EO), between the hydrophobic tail and the hydrophilic head. mdpi.com This structure gives them enhanced interfacial properties. mdpi.com

An this compound-based extended surfactant, sodium oleyl polyethylene oxide-polypropylene oxide sulfate (B86663) (OE₃P₃S), has been synthesized and studied. mdpi.comnih.govresearchgate.net This surfactant demonstrates unique adsorption and aggregation behaviors. mdpi.comnih.gov When mixed with cationic surfactants like alkyltrimethylammoniumbromide (ATAB), it exhibits strong synergistic effects, significantly lowering the critical micellization concentration (cmc) and surface tension compared to the individual components. mdpi.comnih.govresearchgate.net These properties make this compound-based extended surfactants highly effective in applications requiring the solubilization of complex oils. mdpi.com

Table 3: Properties of OE₃P₃S Extended Surfactant

| Property | Value | Reference |

|---|---|---|

| Critical Micellization Concentration (cmc) | 0.72 mmol/L | mdpi.comnih.gov |

| Critical Surface Tension (γcmc) | 36.16 mN/m | mdpi.comnih.gov |

| Krafft Point (KT) | 2 ± 0.5 °C | mdpi.com |

The development of such surfactants from this compound underscores its importance as a foundational chemical for creating high-performance, specialized molecules. mdpi.comnih.gov

Biochemical and Biological Interactions of Oleyl Alcohol

Role of Oleyl Alcohol in Cellular Processes and Metabolism

This compound is not merely an inert lipid component; it is actively metabolized and integrated into complex cellular lipid structures, influencing signaling pathways and metabolic fluxes.

Fatty alcohols are known to be metabolized within the body, and this includes their incorporation into the complex lipid matrix of the brain. In the brain, fatty acid ethyl esters can be formed from the nonoxidative metabolism of ethanol (B145695), indicating that the brain has the enzymatic machinery to process alcohols in conjunction with fatty acids. nih.gov While direct studies on this compound are limited, the metabolic pathways for other fatty alcohols suggest a likely fate for this compound. It is plausible that this compound can be oxidized to its corresponding fatty acid, oleic acid, by alcohol dehydrogenase enzymes present in the liver and potentially other tissues. nih.gov This newly formed oleic acid can then be incorporated into various brain glycerolipids, such as phospholipids (B1166683) and triglycerides. The incorporation of fatty acids like linoleic acid into brain membrane phospholipids has been demonstrated, with a preferential order of incorporation into different phospholipid classes. nih.gov Chronic alcohol consumption has been linked to altered fatty acid composition in various organs, including the brain, with notable changes in the ratio of oleic acid to linoleic acid. researchgate.netnih.gov This suggests that the metabolism of alcohols can influence the fatty acid pool available for lipid synthesis in the brain.

Table 1: Research Findings on Fatty Alcohol and Fatty Acid Metabolism in the Brain

| Finding | Organism/System | Key Outcome | Reference(s) |

| Fatty Acid Ethyl Ester Synthesis | Human Brain | Documentation of nonoxidative ethanol metabolism in the brain, forming fatty acid ethyl esters. | nih.gov |

| Fatty Alcohol Metabolism | In vitro (Horse Liver Alcohol Dehydrogenase) | Fatty alcohols within nanoparticles can be metabolized by alcohol dehydrogenase. | nih.gov |

| Fatty Acid Incorporation | Rat Brain | Labeled linoleic acid is incorporated into membrane phospholipids. | nih.gov |

| Altered Fatty Acid Profile | Human (Alcohol Dependence) | Chronic alcohol use is associated with increased serum oleic acid concentrations. | researchgate.netnih.gov |

Alkoxylipids, also known as ether lipids, are a class of glycerolipids characterized by an ether-linked alkyl chain at the sn-1 position of the glycerol (B35011) backbone. nih.govwikipedia.org The biosynthesis of these lipids is a multi-step process that begins in the peroxisome. nih.govresearchgate.net A key step in this pathway is the replacement of an acyl group with a fatty alcohol, a reaction catalyzed by the enzyme alkylglycerone phosphate (B84403) synthase (AGPS). nih.govresearchgate.net The fatty alcohols required for this reaction are generated from the reduction of fatty acyl-CoAs by fatty acyl-CoA reductase. researchgate.net

Given that this compound is a long-chain fatty alcohol, it can serve as a substrate for the synthesis of ether lipids in tissues where this pathway is active, such as the small intestine. By being incorporated at the sn-1 position, this compound can contribute to the formation of plasmanyl and plasmenyl phospholipids, including plasmalogens. wikipedia.orgfrontiersin.org Ether lipids are integral components of cell membranes and are involved in various cellular functions, including signal transduction and protecting against oxidative stress. wikipedia.orgfrontiersin.org Therefore, the availability of this compound can influence the composition and, consequently, the physical properties and functions of cell membranes in the small intestine.

Table 2: Key Enzymes and Intermediates in Ether Lipid Biosynthesis

| Enzyme/Intermediate | Role in Biosynthesis | Cellular Location | Reference(s) |

| Fatty Acyl-CoA Reductase | Reduces fatty acyl-CoA to a fatty alcohol. | Peroxisome | researchgate.net |

| Alkylglycerone Phosphate Synthase (AGPS) | Replaces the acyl group at the sn-1 position with a fatty alcohol. | Peroxisome | nih.govresearchgate.net |

| 1-O-alkyl-dihydroxyacetone-phosphate | An early ether lipid precursor formed by the action of AGPS. | Peroxisome | researchgate.net |

Phosphatidylcholine (PC) is a major phospholipid in eukaryotic membranes, and its synthesis is crucial for cell proliferation and integrity. The primary pathway for PC synthesis is the CDP-choline pathway, also known as the Kennedy pathway. nih.gov Studies on the effects of ethanol have shown that it can inhibit this pathway, leading to a reduction in PC synthesis. nih.gov This inhibition appears to block the availability of the choline (B1196258) moiety for phospholipid formation. nih.gov Specifically, ethanol has been shown to inhibit the conversion of ethanolamine (B43304) to phosphorylethanolamine, a precursor in a related pathway. nih.gov

While these studies focus on ethanol, they provide a framework for understanding how other alcohols, like this compound, might interact with phospholipid synthesis. It is conceivable that this compound or its metabolites could modulate the activity of enzymes in the CDP-choline pathway. Furthermore, alternative pathways for PC synthesis exist, such as the methylation of phosphatidylethanolamine (B1630911) (PE). nih.gov The availability of different lipid precursors, which could be influenced by the metabolism of this compound, may affect the flux through these various synthesis routes. Chronic alcohol exposure has also been associated with an increase in oxidized phosphatidylcholines, which are pro-inflammatory. gerli.com

Cellular exposure to certain alcohols has been linked to the induction of apoptosis, or programmed cell death, a process in which caspases play a central role. nih.gov Ethanol exposure, for instance, has been shown to activate caspase-3, a key executioner caspase, in liver cells. nih.gov This activation can be mediated through pathways involving the Fas/Fas ligand system and the release of cytochrome c from mitochondria. nih.gov Furthermore, alcohol exposure can lead to the activation of caspases in hepatocytes, which in turn stimulates the release of extracellular vesicles that can trigger inflammatory responses in other cells. nih.gov

Diacylglycerol (DAG) is a critical second messenger in many signaling pathways, and its levels can be influenced by various stimuli, including alcohols. Some studies have shown that higher concentrations of ethanol can lead to an enhanced incorporation of fatty acids into DAG. nih.gov An increase in DAG levels can activate certain protein kinase C (PKC) isoforms, some of which are involved in apoptotic signaling. While direct evidence for this compound's effect on DAG and caspase cleavage is not abundant, the known effects of other alcohols provide a basis for potential mechanisms. It is possible that this compound could influence signaling pathways that lead to apoptosis, potentially through alterations in membrane lipid composition or by interacting with signaling proteins. For instance, the monoterpene perillyl alcohol has been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov

This compound as a Bioactive Compound

Beyond its role in cellular metabolism, this compound exhibits direct biological activities, notably its ability to inhibit the growth of various microorganisms.

A number of fatty alcohols and related compounds have demonstrated significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. nih.govnih.gov The primary mechanism of action for many of these lipophilic compounds is the disruption of the microbial cell membrane. nih.govmdpi.com Their ability to insert into the lipid bilayer leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. mdpi.comnih.gov

The antimicrobial efficacy of alcohols is often related to their chemical structure, including chain length and the presence of double bonds. nih.gov this compound, being an unsaturated fatty alcohol, is expected to exhibit such properties. The lipophilic nature of this compound facilitates its interaction with and disruption of the cell membranes of susceptible microorganisms. nih.gov Alcohols, in general, are known to denature proteins, which is another key aspect of their antimicrobial action. contecinc.com This denaturation can inactivate essential enzymes and structural proteins, contributing to the antimicrobial effect. The antimicrobial activity of essential oils, which are rich in various alcohols and other volatile compounds, is well-documented and often attributed to the synergistic effects of their components. mdpi.comnih.govnih.govmdpi.com

Table 3: Mechanisms of Antimicrobial Action of Alcohols and Related Compounds

| Mechanism | Description | Reference(s) |

| Membrane Disruption | Insertion into the cell membrane, leading to increased permeability and leakage of cellular contents. | nih.govmdpi.comnih.gov |

| Protein Denaturation | Alteration of the three-dimensional structure of proteins, leading to loss of function. | contecinc.com |

| Inhibition of Enzymes | Interference with the active sites of essential enzymes. | mdpi.com |

Potential as a Carrier for Drug Delivery

This compound has been investigated as a carrier for delivering medications through the skin or mucous membranes. wikipedia.org Its properties as a fatty alcohol make it a suitable component in various drug delivery systems designed to enhance the transport of therapeutic agents into the body. It is utilized in formulations such as creams, lotions, and oleogels. chemicalbook.comresearchgate.net

Research has focused on this compound's role as a permeation and penetration enhancer, facilitating the topical delivery of drugs. researchgate.net For instance, it has been shown to influence the retention of drugs like diclofenac (B195802) diethylamine (B46881) in both the epidermis and dermis. researchgate.net In more advanced applications, this compound is incorporated into nanostructured lipid carriers (NLCs) and liposomes. These nanoparticle systems can encapsulate drugs, potentially protecting them from degradation and controlling their release. ncsu.educefas.co.uk The inclusion of fatty alcohols like this compound in the lipid matrix of NLCs can influence the system's particle size and control the release of the encapsulated drug. ncsu.edu This makes it a component of interest for improving the oral bioavailability and targeted delivery of therapeutic compounds. ncsu.educefas.co.uk

Impact on Biological Membranes (e.g., Liposome (B1194612) Formulations)

This compound can significantly impact the properties of biological membranes and is a key component in certain advanced liposome formulations. Alcohols, in general, are known to alter membrane characteristics such as fluidity, permeability, and thickness. nih.gov They can interact with the lipid bilayer, potentially leading to disruption of membrane integrity and affecting the function of membrane proteins. nih.govcalpaclab.com

In the context of drug delivery systems, this compound has been used to create novel pH-sensitive liposomes. chemicalbook.com These are engineered vesicles designed to release their contents in response to changes in pH. Research has demonstrated that the concentration of this compound in these liposomes is a critical factor in their function.

Below is a data table summarizing the impact of this compound (OAlc) content on the properties of pH-sensitive liposomes, based on research findings. chemicalbook.com

| Liposome Property | Effect of Higher this compound (OAlc) Content |

| Stability at Neutral pH (7.4) | Formulations with higher OAlc content may exhibit different stability profiles. |

| pH-Sensitivity | Formulations with a higher OAlc content exhibited greater content release in response to low pH. chemicalbook.com |

| Mechanism of Destabilization | The pH-triggered destabilization did not produce membrane fusion. chemicalbook.com |

| Serum Resistance | OAlc-based formulations showed much better retention of their pH-sensitive properties in the presence of 10% serum compared to traditional DOPE-based liposomes. chemicalbook.com |

These findings indicate that by adjusting the molar percentage of this compound, the stability and pH-sensitivity of liposomes can be regulated, making them promising vehicles for the targeted intracellular delivery of therapeutic agents. chemicalbook.com

This compound in Biological Systems and Organisms

Occurrence in Natural Products (e.g., Fish Oils)

This compound is an unsaturated fatty alcohol that occurs naturally in various biological sources. wikipedia.orgresearchgate.net It is found in fish oils and other marine-animal oils. wikipedia.org The production of this compound can be achieved through the hydrogenation of oleic acid esters. wikipedia.org These necessary esters are obtained from sources such as beef fat, fish oil, and notably, olive oil, from which the compound derives its name. wikipedia.orgresearchgate.net

It is also a component of wax esters found in a variety of plants and animals, where these lipids serve protective functions. researchgate.net More recent research has also identified insect oils, such as that from the black soldier fly larvae, as a potential sustainable feedstock for producing fatty alcohols like this compound. nih.gov

Bioconcentration Potential in Aquatic Organisms

The bioconcentration potential of a chemical refers to its accumulation in an aquatic organism from the water. This potential is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the water. researchgate.net

For this compound, an estimated BCF of 420 has been calculated. wikipedia.org This estimation was derived using its logarithm of the octanol-water partition coefficient (log Kow) of 7.5 and a regression-derived equation. wikipedia.org The octanol-water partition coefficient is a key parameter used to predict the distribution of a chemical between fatty tissues and water. researchgate.net

Based on a standard classification scheme, a BCF value in this range suggests that the potential for bioconcentration in aquatic organisms is high. wikipedia.org It is important to note that this potential is realized provided the compound is not significantly metabolized by the organism. wikipedia.org

| Parameter | Estimated Value | Implication |

| Log Kow | 7.5 | Indicates high lipophilicity (affinity for fats). wikipedia.org |

| Bioconcentration Factor (BCF) | 420 | Suggests a high potential for bioconcentration in aquatic organisms. wikipedia.org |

Physiological Roles in Various Living Organisms

This compound, as a fatty alcohol, plays several roles in the biology of organisms. It is recognized as a metabolite, indicating its involvement in biochemical pathways. wikipedia.org

In both plants and animals, fatty alcohols are components of wax esters. researchgate.net These waxes often form protective coatings on the outer surfaces of organisms, helping to prevent water loss. researchgate.net In marine ecosystems, lipids, including fatty alcohols and their derivatives like wax esters, are crucial for several physiological processes. They serve as a dense form of energy storage and are indispensable for normal growth and reproduction.

In some marine animals, specific lipids such as wax esters play a direct role in controlling buoyancy, which is essential for organisms living at various depths in the water column. For instance, wax esters are less dense than triacylglycerols, providing greater lift in seawater. Furthermore, lipids are fundamental to the structure of cell membranes and act as precursors for metabolic messengers. This compound has also been identified in certain insect species, such as Bombus hortorum. wikipedia.org

Applications and Material Science Research of Oleyl Alcohol

Oleyl Alcohol in Pharmaceutical and Biomedical Applications

The biocompatibility and chemical properties of this compound make it a valuable excipient in a range of pharmaceutical and biomedical applications. It is particularly noted for its role in drug delivery systems and the development of innovative biomaterials.

This compound is utilized in topical pharmaceutical formulations and has been investigated as a carrier for delivering medications through the skin and mucous membranes. formulationbio.comwikipedia.org Transdermal and mucosal drug delivery systems offer several advantages, including bypassing first-pass metabolism, which can increase the bioavailability of drugs. nih.govresearchgate.netijnrd.orgmdpi.com The application of dosage forms to mucosal surfaces can be beneficial for drug molecules that are susceptible to degradation in the acidic environment of the stomach or are extensively metabolized by the liver. nih.gov

Mucoadhesive drug delivery systems, which interact with the mucus layer of epithelial surfaces, can prolong the residence time of a drug at the site of absorption, potentially leading to increased drug plasma concentrations and enhanced therapeutic activity. nih.gov this compound's properties as a nonionic surfactant and emollient are advantageous in such formulations. wikipedia.org These systems are designed to provide intimate contact between the dosage form and the absorptive mucosa, resulting in a high drug flux at the target tissue. nih.gov

This compound is widely used as a chemical penetration enhancer in topical and transdermal formulations. taylorandfrancis.com Its mechanism of action involves interacting with the lipids of the stratum corneum, the outermost layer of the skin. The primary mechanisms by which this compound enhances skin permeation include:

Disruption of the Lipid Bilayer : As a lipophilic enhancer, this compound promotes skin penetration by disrupting and disordering the highly organized lipid bilayer of the stratum corneum. alphahi-tech.com This disruption increases the fluidity of the skin barrier lipids. mdpi.com

Phase Separation : The introduction of this compound can cause phase separation within the epidermal lipids, which disrupts the proper lamellar arrangement and improves the skin's receptiveness to the penetration of both water-soluble and oil-soluble drugs. alphahi-tech.com

Formation of Fluid Domains : Research comparing this compound with oleic acid has shown that after an initial period, both enhancers form separate fluid domains within the skin barrier lipids. nih.govacs.org While oleic acid may initially promote faster permeation by fluidizing the stratum corneum lipids, the effects of both enhancers on drug permeation can become indistinguishable over time. nih.govacs.org

Studies have indicated that this compound can offer advantages over oleic acid, a commonly used permeation enhancer. For instance, this compound has been shown to cause higher retention of certain drugs in the epidermis and dermis compared to oleic acid. nih.govnih.gov Furthermore, unlike oleic acid, the permeation-enhancing action of this compound does not appear to adversely affect indicators of skin barrier integrity, such as transepidermal water loss. nih.govnih.gov

Table 1: Comparison of this compound and Oleic Acid as Permeation Enhancers

| Feature | This compound | Oleic Acid |

|---|---|---|

| Initial Permeation Rate | Slower | Faster due to initial fluidization of SC lipids nih.govacs.org |

| Long-Term Permeation | Comparable effect to oleic acid after 12-24 hours nih.govacs.org | Effect levels off, comparable to this compound nih.govacs.org |

| Drug Retention in Skin | Higher retention in epidermis and dermis nih.govnih.gov | Lower retention compared to this compound nih.govnih.gov |

| Effect on Skin Barrier | Does not adversely affect transepidermal water loss nih.govnih.gov | Adversely affects transepidermal water loss nih.gov |

| Mechanism | Forms separate fluid domains in skin barrier lipids nih.govacs.org | Initially fluidizes SC lipids, then forms fluid domains nih.govacs.org |

This compound has demonstrated potential anti-tumor properties. formulationbio.comunibo.it However, its hydrophobic nature and low aqueous solubility can limit its bioavailability and therapeutic efficacy. nih.govtandfonline.com To overcome this, researchers have explored complexing this compound with amphiphilic polymers to enhance its solubility in aqueous environments. nih.govtandfonline.com

One such approach involves the use of new amphiphilic polyvinyl alcohol (PVA) derivatives. nih.govtandfonline.com In one study, water-soluble amphiphilic polymers were created by substituting PVA with oleyl chains through a succinyl spacer. nih.govtandfonline.com this compound was then complexed with these PVA derivatives at different weight ratios. nih.govtandfonline.com The resulting complexes significantly increased the aqueous solubility of this compound and demonstrated enhanced cytotoxicity toward tumor cell lines. nih.govtandfonline.com The increased availability of this compound in the aqueous phase was credited for its heightened anti-tumor activity. nih.govtandfonline.com The polymers themselves were found to be biocompatible. nih.govtandfonline.com

Table 2: Effect of this compound Complexation on Anti-Tumor Activity

| Formulation | Key Finding | Reference |

|---|---|---|

| This compound complexed with amphiphilic polyvinylalcohol derivatives | Increased aqueous solubility of this compound. | nih.govtandfonline.com |

| Enhanced cytotoxicity towards tumor cells. | nih.govtandfonline.com | |

| Higher polymer-to-fatty alcohol weight ratios (e.g., 10:1) offered higher release rates. | nih.govtandfonline.com |

Silicone elastomers are widely used in medical devices, but their relatively high coefficient of friction can lead to discomfort and tissue trauma upon insertion. rsc.org To address this, self-lubricating silicone biomaterials have been developed using this compound. rsc.orgrsc.org

A novel approach involves using tetra(oleyloxy)silane as a crosslinking agent in the condensation curing of a hydroxy-end-functionalized linear poly(dimethylsiloxane). rsc.org During the curing reaction, lubricious this compound is produced and exudes to the surface of the elastomer, creating a persistent lubricous layer. rsc.orgrsc.org This results in elastomers with very low coefficients of friction, approaching zero. rsc.org The mechanical properties of these self-lubricating elastomers can be tailored by adjusting the composition of the crosslinking agents. rsc.org Research into the release kinetics of this compound from these materials has shown that the release mechanism is not a simple diffusion process but follows an anomalous transport mechanism. rsc.org

pH-sensitive liposomes are drug delivery vehicles designed to be stable at physiological pH (around 7.4) but to destabilize and release their contents in acidic environments, such as those found in tumor tissues or within the endosomes of cells. nih.govcore.ac.ukmdpi.comnih.gov This targeted release mechanism can enhance the therapeutic efficacy of encapsulated drugs and reduce systemic toxicity. researchgate.net

A novel, serum-resistant, pH-sensitive liposome (B1194612) formulation has been developed using this compound in combination with egg phosphatidylcholine (PC), cholesteryl hemisuccinate (CHEMS), and Tween-80. nih.gov These liposomes demonstrate excellent stability at pH 7.4 and undergo rapid destabilization upon acidification. nih.gov The content of this compound in the formulation can be adjusted to regulate the pH-sensitive properties, with a higher this compound content leading to greater content release in response to low pH. nih.gov When targeted to folate receptors, which are overexpressed in many tumors, these this compound-based pH-sensitive liposomes showed significantly greater cytotoxicity with an encapsulated anti-cancer drug compared to non-pH-sensitive liposomes. nih.gov

This compound in Advanced Materials and Industrial Processes

Beyond its biomedical applications, this compound is a versatile compound used in a variety of industrial processes and advanced materials. mpbio.commpbio.com Its properties as a non-ionic surfactant, emulsifier, emollient, and thickener make it a valuable ingredient in numerous products. wikipedia.org

Key industrial applications of this compound include:

Textiles : It is used for the softening and lubrication of textile fabrics. mpbio.com

Inks and Paper : this compound is utilized in the production of carbon paper, stencil paper, and printing ink. mpbio.com

Lubricants and Antifoaming Agents : It serves as a cutting lubricant and an antifoam agent in various industrial processes. mpbio.com

Detergents and Wetting Agents : this compound is a precursor for the synthesis of its sulfuric ester derivatives, which are employed as detergents and wetting agents. mpbio.com

Cosmetics : In the cosmetics industry, it functions as a thickener, emollient, and emulsifier in skin creams, lotions, shampoos, and hair conditioners. wikipedia.org

Chemical Intermediate : It serves as a chemical intermediate in the synthesis of other compounds. slideshare.net

Plasticizers : this compound is used as a plasticizer. slideshare.net

The wide range of applications highlights the industrial importance of this compound, driven by its physical and chemical characteristics. slideshare.net

Role as a Chemical Intermediate

This compound serves as a crucial intermediate in the chemical industry, primarily in the synthesis of various surfactants. google.com Its molecular structure, featuring a hydroxyl (-OH) group and a carbon-carbon double bond, allows for a range of chemical modifications. doaj.org This dual functionality makes it a versatile precursor for creating compounds with tailored properties for diverse applications. google.com

One of the principal applications of this compound as an intermediate is in the production of its sulfuric ester derivatives, which are key components in detergents and wetting agents. mpbio.com The process involves the sulfonation of the alcohol to create oleyl sulfates. Furthermore, this compound is a starting material for producing this compound ethoxylates, oleyl ether sulfates, and oleyl ether carboxylates, all of which are widely used as surfactants in products like laundry detergents. google.com The ethoxylation process, for example, involves reacting this compound with ethylene (B1197577) oxide to produce nonionic surfactants like Chemonic™ OE-10 and Chemonic™ OE-20. lubrizol.com

The production of these derivatives typically involves the hydrogenation of oleic acid or its esters, which are sourced from natural fats and oils such as palm oil, beef fat, and fish oil. google.comwikipedia.org This makes this compound a key bio-based chemical intermediate.

Table 1: Surfactants Derived from this compound

| Derivative Surfactant | Chemical Transformation | Primary Application |

|---|---|---|

| Oleyl Sulfate (B86663) | Sulfation | Detergents, Wetting Agents |

| This compound Ethoxylate | Ethoxylation | Emulsifiers, Detergents |

| Oleyl Ether Sulfate | Ethoxylation & Sulfation | Detergents, Foaming Agents |

| Oleyl Ether Carboxylate | Ethoxylation & Carboxylation | Mild Surfactants, Detergents |

This table illustrates the conversion of this compound into various surfactant types through different chemical processes. google.com

Surfactant and Emulsifier Applications

This compound is widely utilized as a nonionic surfactant and emulsifier in numerous formulations. wikipedia.org Its amphiphilic nature, with a long, oil-soluble hydrocarbon tail and a water-soluble alcohol head, allows it to reduce surface tension between immiscible liquids like oil and water. specialchem.com This property is fundamental to its function in creating and stabilizing emulsions. cosmeticsinfo.org

In cosmetic and personal care products, this compound is a common ingredient in skin creams, lotions, hair conditioners, and makeup. wikipedia.orgcosmeticsinfo.org It helps to form stable emulsions, preventing them from separating into their oil and liquid components. cosmeticsinfo.org As an emulsifier, it ensures a consistent and smooth texture in these products. specialchem.com It also acts as an emollient, providing a softening and smoothing effect on the skin and hair. specialchem.com

Beyond cosmetics, its surfactant properties are valuable in industrial applications. For instance, this compound sulfonate (OAS), a derivative, has been synthesized and shown to significantly reduce the surface tension of water, demonstrating good surface activity and emulsification capabilities. doaj.org This makes it potentially useful for industrial hard-surface cleaning. doaj.org Ethoxylated oleyl alcohols are also marketed as high-performance nonionic oil-in-water emulsifiers. lubrizol.com

Lubricant Formulations (e.g., Automotive, Cutting)

This compound is incorporated into various lubricant formulations due to its lubricating and anti-wear properties. It is used in industrial lubricants, metalworking fluids, and cutting lubricants to reduce friction and wear between surfaces. mpbio.com Its presence in these formulations enhances glide and minimizes friction, which is critical in high-pressure applications.

Fatty alcohols, including this compound, are recognized for their utility in lubricants and metalworking fluids. lumarfrance.com In these applications, the long carbon chain of this compound provides a lubricating film that prevents direct contact between metal surfaces, thereby reducing wear. The polar hydroxyl group helps the molecule adhere to metal surfaces, improving the effectiveness of the lubricant film.

Plasticizer for Printing Ink

This compound finds application as a plasticizer in the production of printing ink. mpbio.com Plasticizers are additives that increase the flexibility and durability of a material. longchangchemical.com In ink formulations, plasticizers are essential for ensuring that the dried ink film is not brittle and adheres well to the substrate. pffc-online.com

The addition of this compound helps to soften the ink formulation, which can improve its printability and flow characteristics. longchangchemical.com It is used in the manufacturing of carbon paper and stencil paper, where the flexibility of the ink is crucial. mpbio.com While specific research detailing the mechanism of this compound as a plasticizer in ink is not abundant, fatty acid esters and other alcohols are commonly used in the ink industry as solvents, viscosity regulators, and plasticizers. pffc-online.commosselman.eu The role of a plasticizer is to reduce the softening point of the ink binder, which is often a polymer like nitrocellulose. pffc-online.com

Plasticizers can also influence the adhesion of inks to substrates; however, excessive amounts can sometimes migrate to the surface and negatively affect adhesion. longchangchemical.compffc-online.com Therefore, careful formulation is required.

Antifoaming and Defoaming Agents

This compound is utilized as an antifoaming and defoaming agent in various industrial processes. mpbio.com Foam can cause significant problems in industrial settings, such as reducing the efficiency of processes and causing defects in surface coatings. stle.orgwikipedia.org Antifoaming agents prevent the formation of foam, while defoamers are used to break down existing foam. wikipedia.org

Fatty alcohols with long carbon chains, such as this compound, are considered low-foaming surfactants and are effective antifoams. stle.orgkakhia.org Their insolubility in the foaming medium and their ability to spread rapidly on foamy surfaces are key to their function. wikipedia.org They work by destabilizing the foam lamellas, causing the air bubbles to rupture and the surface foam to break down. wikipedia.org

In the formulation of metalworking fluids, nonionic surfactants based on long-chain hydrophobes like this compound are preferred for their low foaming characteristics. stle.org Water-based defoamers can also be formulated with long-chain fatty alcohols, which are particularly effective as deaerators, helping to release entrained air from a liquid. kakhia.org this compound's surface activity makes it suitable for controlling foam in various production and formulation environments. For instance, it can be a component in foam inhibitors for aqueous systems, such as those used in textile treatment baths and wastewater purification. google.com

Textile Fabric Softening and Lubrication

In the textile industry, this compound is used for the softening and lubrication of fabrics. mpbio.com Textile finishing processes often employ softening agents to improve the feel, drape, and sewability of fabrics. researchgate.net Fatty alcohols and their derivatives are a key class of compounds used for this purpose. epo.orgnbinno.com

Modern textile softeners often utilize APEO-free (Alkylphenol Ethoxylate-free) fatty alcohol complexes, which offer an environmentally conscious alternative to older chemistries. nbinno.com These advanced formulations provide excellent softening effects on various fibers, including cotton and polyester (B1180765) blends, enhancing the luxurious feel of the final product. nbinno.com In addition to providing softness, these compounds can also increase the resilience of printed designs when used in printing pastes. nbinno.com

This compound in Environmental and Sustainability Research